molecular formula C7H10N4 B2366413 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole CAS No. 1239754-49-4

1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole

Cat. No.: B2366413
CAS No.: 1239754-49-4
M. Wt: 150.185
InChI Key: HWHYWCSJLQLFTG-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms

Scientific Research Applications

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole can be compared with other similar heterocyclic compounds, such as:

    Pyrazoles: These compounds share a similar core structure but differ in the substitution patterns and functional groups.

    Imidazoles: Another class of heterocycles with two nitrogen atoms in a five-membered ring, imidazoles have distinct chemical properties and applications.

    Triazoles: These compounds contain three nitrogen atoms in the ring and are known for their antifungal and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-3-11-6-4-8-9-7(6)5(2)10-11/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYWCSJLQLFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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